Product packaging for 2-Chloro-8-methylimidazo[1,2-A]pyridine(Cat. No.:)

2-Chloro-8-methylimidazo[1,2-A]pyridine

Cat. No.: B11916398
M. Wt: 166.61 g/mol
InChI Key: IDDJXPDVLAPJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methylimidazo[1,2-a]pyridine (: 1019020-57-5) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine scaffold, recognized as a "drug prejudice" scaffold due to its prevalence in biologically active molecules and approved therapeutics . The chloro and methyl substituents at the 2 and 8 positions, respectively, make this derivative a versatile intermediate for further functionalization, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a diverse array of novel compounds for biological evaluation. This scaffold is of significant research interest, particularly in the development of novel anti-infective agents. Imidazo[1,2-a]pyridine analogues have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Some derivatives, known as Imidazo[1,2-a]pyridine amides (IPAs), function by inhibiting QcrB, a subunit of the essential cytochrome bcc oxidase in the oxidative phosphorylation pathway of the bacteria, leading to the disruption of energy metabolism . Beyond infectious diseases, research into related chloro- and methyl-substituted imidazo[1,2-a]pyridine compounds has shown promise in other therapeutic areas, including anticancer activities against cell lines such as kidney and lung carcinoma . Applications & Research Value: • Key intermediate in organic synthesis and pharmaceutical R&D • Core scaffold for developing potent anti-tubercular agents • Building block for novel molecules with potential anticancer and antimicrobial properties • Versatile substrate for exploring structure-activity relationships (SAR) in medicinal chemistry programs Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B11916398 2-Chloro-8-methylimidazo[1,2-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3

InChI Key

IDDJXPDVLAPJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for the Imidazo 1,2 a Pyridine System

Classical Condensation Reactions for Core Scaffold Formation

Classical condensation reactions represent the foundational and still widely used methods for synthesizing the imidazo[1,2-a]pyridine (B132010) scaffold. These methods typically involve the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon.

One of the most traditional and enduring methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halo carbonyl compounds such as α-bromoketones or α-chloroketones. bio-conferences.orgnih.gov This reaction, first reported by Tschitschibabin, initially involves the alkylation of the endocyclic nitrogen of the 2-aminopyridine, forming a pyridinium (B92312) salt intermediate. bio-conferences.org This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

The versatility of this method is demonstrated by its use with various α-halo carbonyl compounds:

α-Haloketones (e.g., phenacyl bromides): These are frequently used to produce 2-aryl-substituted imidazo[1,2-a]pyridines. researchgate.net

Halogenoesters (e.g., ethyl bromopyruvate): These reagents lead to the formation of imidazo[1,2-a]pyridines bearing an ester group at the 2-position, which can serve as a handle for further functionalization. nih.gov

1,3-Dichloroacetone (B141476) and 1,1,3-Trichloroacetone (B106291): These bifunctional reagents can be used to synthesize 2-chloromethyl and 2-carbaldehyde substituted imidazo[1,2-a]pyridines, respectively, which are valuable intermediates for creating libraries of bioactive compounds. nih.gov

While effective, this method has limitations, including the lachrymatory properties of many α-halo carbonyl compounds and their limited commercial availability. nih.govmdpi.com To address this, one-pot procedures have been developed where the α-haloketone is generated in situ from a ketone and a halogenating agent. nih.gov

Reactant 1Reactant 2Key FeaturesResulting Substitution
2-Aminopyridineα-BromoketoneClassic, widely used method2-Aryl/Alkyl
2-AminopyridineEthyl bromopyruvateForms versatile intermediate2-Carboxylate
2-Aminopyridine1,3-DichloroacetoneProvides functional handle2-Chloromethyl

The condensation of 2-aminopyridines with aldehydes and ketones provides another significant pathway to the imidazo[1,2-a]pyridine core. nih.gov These reactions can proceed through various mechanisms, often requiring a catalyst or specific reaction conditions to facilitate the cyclization. For instance, a copper-catalyzed aerobic oxidative synthesis has been reported where 2-aminopyridines react with acetophenones. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type intermediate. organic-chemistry.org Similarly, one-pot tandem reactions involving 2-aminopyridines, acetophenones, and aldehydes can yield highly functionalized 3-aroylimidazo[1,2-a]pyridines. researchgate.net

Multicomponent Reaction (MCR) Strategies for Imidazo[1,2-A]pyridine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com They offer high atom economy, simple procedures, and the ability to generate diverse molecular libraries. beilstein-journals.org

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a cornerstone of MCR strategies for synthesizing imidazo[1,2-a]pyridines. mdpi.comresearchgate.net Independently discovered in 1998 by the groups of Groebke, Blackburn, and Bienaymé, this acid-catalyzed three-component reaction involves a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction proceeds via the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide to furnish the 3-amino-substituted imidazo[1,2-a]pyridine scaffold. beilstein-journals.org

The GBBR is highly valued for its efficiency and broad substrate scope. mdpi.combeilstein-journals.org Various Lewis and Brønsted acids can be used as catalysts, and the reaction has been adapted for green chemistry principles, for example, by using NH4Cl as an inexpensive and environmentally friendly catalyst. mdpi.commdpi.com

Component 1Component 2Component 3Catalyst ExampleKey Feature
2-AminopyridineAldehydeIsocyanideSc(OTf)3, NH4Cl, TFAEfficient, high atom economy

Another powerful MCR involves the three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgmdpi.com This transformation is typically catalyzed by a transition metal, most commonly copper. nih.govacs.org The reaction pathway is thought to involve the formation of a propargylamine (B41283) intermediate from the initial coupling of the three components. This intermediate then undergoes a copper-catalyzed 5-exo-dig cyclization to form the final imidazo[1,2-a]pyridine product. nih.gov This method is highly efficient and has been successfully applied to the one-pot synthesis of pharmaceutical compounds like Alpidem and Zolpidem. nih.gov

The versatility of this approach allows for the incorporation of a wide range of substituents on the imidazo[1,2-a]pyridine core, depending on the choice of aldehyde and alkyne starting materials. acs.org

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the imidazo[1,2-a]pyridine system is no exception. These methods often provide access to novel substitution patterns under mild reaction conditions. researchgate.netthieme-connect.com

Copper and palladium are the most extensively used metals in this context. nih.gov

Copper Catalysis: Copper catalysts are employed in a variety of transformations. Copper(I) iodide (CuI) is a common catalyst for the three-component reaction of 2-aminopyridines, aldehydes, and alkynes. nih.govnih.gov Copper-catalyzed oxidative cyclization approaches have also been developed, which can preserve sensitive functional groups like aldehydes in the final product. nih.gov

Palladium Catalysis: Palladium catalysts can be used to generate different functionalities. For instance, a palladium(II)-catalyzed reaction can produce 3-vinylimidazo[1,2-a]pyridines, which are proposed to form via a 1,2-hydride shift in an intermediate palladium-carbene complex. thieme-connect.com

These transition metal-catalyzed reactions offer orthogonal strategies to classical methods, expanding the toolkit available for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. thieme-connect.com

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis is a cornerstone in the synthesis of imidazo[1,2-a]pyridines, often enabling reactions under mild and environmentally benign conditions. A prevalent method involves the reaction of 2-aminopyridines with various coupling partners. For the synthesis of an 8-methyl substituted imidazo[1,2-a]pyridine, 3-methyl-2-aminopyridine would be the logical starting material.

One-pot copper-catalyzed procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as an oxidant. Optimization of these reactions has shown that CuBr is an effective catalyst, with DMF as a suitable solvent at 80°C, achieving high yields. The reaction is tolerant of various substituents, with electron-rich substrates generally providing better results.

Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. This method is noted for its rapidity and use of air as a green oxidant. Furthermore, copper-catalyzed tandem oxidative C–H amination/cyclizations of 2-aminopyridines and acetophenones provide direct access to imidazo[1,2-a]pyridines. This strategy has been successfully applied to the synthesis of the drug Zolimidine.

A three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper(I) iodide, also yields imidazo[1,2-a]pyridine derivatives. To achieve the target 2-chloro substitution, a plausible strategy would involve the use of a chloro-substituted aldehyde or alkyne, or a subsequent chlorination step.

CatalystReactantsKey FeaturesPotential Application for 2-Chloro-8-methylimidazo[1,2-A]pyridine
CuBr3-methyl-2-aminopyridine, Chloro-substituted nitroolefinOne-pot, aerobic oxidationDirect incorporation of the chloro-substituent at the 2-position.
CuI3-methyl-2-aminopyridine, Chloro-substituted ketone oxime esterRapid, aerobic dehydrogenative cyclizationFormation of the 8-methylimidazo[1,2-a]pyridine (B1583224) core with subsequent chlorination.
CuI3-methyl-2-aminopyridine, Chloro-substituted acetophenoneTandem oxidative C-H amination/cyclizationDirect synthesis with the chloro group at the 2-position.
CuI3-methyl-2-aminopyridine, Chloro-substituted aldehyde, AlkyneThree-component reactionVersatile approach for introducing substituents at various positions.

Palladium-Catalyzed Transformations

Palladium catalysis has been instrumental in the synthesis of functionalized imidazo[1,2-a]pyridines, particularly through cross-coupling reactions. While direct palladium-catalyzed cyclizations to form the core are less common than copper-catalyzed methods, palladium plays a crucial role in the functionalization of the pre-formed imidazo[1,2-a]pyridine ring system. For instance, a microwave-assisted, one-pot, three-step cyclization/Suzuki/heteroarylation process has been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines.

A potential route to this compound could involve the initial synthesis of 8-methylimidazo[1,2-a]pyridine followed by a palladium-catalyzed C-H activation and chlorination at the 2-position. However, regioselectivity can be a challenge, with the C3 position often being more reactive towards electrophilic substitution.

Iron-Catalyzed Reactions

Iron catalysis provides an economical and environmentally friendly alternative for the synthesis of imidazo[1,2-a]pyridines. An iron-catalyzed denitration reaction of aminopyridines with 2-methyl-nitroolefins has been shown to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. This method is simple, inexpensive, and tolerates a variety of functional groups. To synthesize the target molecule, one could envision a similar reaction using a chloro-substituted nitroolefin. More recently, an FeCl₃-catalyzed three-component coupling reaction has been developed for the 3-sulfonylmethylation of imidazo[1,2-α]pyridines.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed reactions, particularly those involving C-H activation, offer a powerful strategy for the construction of complex heterocyclic systems. A three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via rhodium(III)-catalyzed imidoyl C-H activation has been reported for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. While this specific reaction does not yield an imidazo[1,2-a]pyridine, the principle of rhodium-catalyzed C-H activation could potentially be adapted for the synthesis of the target scaffold.

Other Metal Catalysis (e.g., Gold, Ruthenium, Silver) in Scaffold Construction

Several other transition metals have been successfully employed in the synthesis of the imidazo[1,2-a]pyridine system.

Gold-catalyzed synthesis has been achieved through a redox-neutral annulation of 2-aminopyridines with alkynes, often in the presence of an N-oxide. This atom-economical approach can tolerate a range of functional groups. Gold nanoparticles have also been used to catalyze the synthesis of related imidazo[1,2-a]pyrimidines.

Ruthenium-catalyzed reactions have been utilized for the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines. More recently, a ruthenium(II)-catalyzed annulation has been developed for the synthesis of fused imidazo[1,2-a]pyridine-chromenones.

Silver-catalyzed reactions have been employed for the synthesis of imidazo[1,2-a]pyridines through various pathways. One method involves the silver-catalyzed intramolecular aminooxygenation of N-(prop-2-yn-1-yl)pyridin-2-amines to produce imidazo[1,2-a]pyridine-3-carbaldehydes. Another approach is the silver acetate-catalyzed Groebke–Blackburn–Bienaymé three-component reaction of 2-aminoazines, aldehydes, and isocyanides.

Metal CatalystReaction TypeStarting MaterialsPotential for this compound Synthesis
Gold (PicAuCl₂)Redox Annulation3-methyl-2-aminopyridine N-oxide, Chloro-alkyneDirect synthesis with chloro-substituent at C2.
RutheniumC-H Activation/Annulation8-methylimidazo[1,2-a]pyridinePost-functionalization via C-H chlorination at the 2-position.
Silver (AgNO₃)AminooxygenationN-(prop-2-yn-1-yl)-3-methyl-pyridin-2-amineSynthesis of an intermediate for further conversion to the target compound.
Silver (AgOAc)Groebke–Blackburn–Bienaymé3-methyl-2-aminopyridine, Chloro-aldehyde, IsocyanideDirect assembly of the substituted imidazo[1,2-a]pyridine core.

Metal-Free Synthetic Protocols

In line with the principles of green chemistry, metal-free synthetic methods for imidazo[1,2-a]pyridines have gained significant attention. These protocols often rely on the use of readily available and less toxic reagents and catalysts.

A common metal-free approach is the condensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction can be performed under catalyst-free conditions, often with microwave assistance, to afford 2,3-disubstituted imidazo[1,2-a]pyridines. The use of 1,3-dichloroacetone or 1,1,3-trichloroacetone can lead to the formation of 2-chloromethyl or 2-carbaldehyde substituted imidazo[1,2-a]pyridines, respectively, which can serve as versatile intermediates.

Furthermore, the reaction between 2-aminopyridines and aldehydes can be promoted by elemental sulfur under metal- and base-free conditions to yield substituted imidazo[1,2-a]pyridines. This method is highly atom-economical and has been demonstrated on a gram scale.

Base-Promoted Cycloisomerizations

Base-promoted cycloisomerization of N-propargylaminopyridines is an efficient method for the preparation of imidazo[1,2-a]pyridine derivatives. The reaction is typically carried out with a slight excess of a base at or slightly above room temperature, providing the products in moderate to good yields. The electronic properties of the substituents on the pyridine (B92270) ring can influence the efficiency of the cyclization process. For the synthesis of this compound, a suitable N-propargyl-3-methyl-2-aminopyridine precursor bearing a chloro substituent on the propargyl moiety would be required.

Catalyst-Free Condensation Reactions

The synthesis of imidazo[1,2-a]pyridines can be achieved without the use of a catalyst, often by reacting 2-aminopyridines with α-halogenocarbonyl compounds. nih.govscielo.bracs.org This approach typically involves the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the fused heterocyclic system. nih.govacs.org

One effective catalyst- and solvent-free method involves the direct reaction of 2-aminopyridine with various α-haloketones. scielo.br For instance, the reaction between α-bromoacetophenone and 2-aminopyridine at 60°C for 20 minutes yields 2-phenylimidazo[1,2-a]pyridine (B181562) in 91% yield. scielo.br This method demonstrates high efficiency under neat conditions, avoiding the need for solvents or catalysts. scielo.brresearchgate.net The proposed mechanism for this reaction involves the nucleophilic substitution of the halide by the pyridine-nitrogen of the 2-aminopyridine derivative. scielo.br

Further research has demonstrated that this condensation can be performed under various eco-friendly conditions. acs.org For example, Kwong et al. conducted the reaction at room temperature in the high-boiling solvent dimethylformamide (DMF) with potassium carbonate as a base. nih.govacs.org Additionally, novel 2-phosphonylated imidazo[1,2-a]pyridines have been synthesized through a catalyst-free approach by reacting 2-aminopyridine with phosphorylated alkynes under mild conditions. nih.govacs.org This transformation is believed to proceed via an initial attack of the pyridine nitrogen atom on the triple bond, followed by hydrogen chloride elimination and subsequent ring closure. nih.govacs.org

The Groebke–Blackburn–Bienaymé reaction (GBBR) also provides a pathway to imidazo[1,2-a]pyridines and can be conducted under eco-friendly, catalyst-free conditions. scispace.com A solvent-free and catalyst-free synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been reported via a one-pot process involving a GBBR/SNAr/ring-chain azido tautomerization cascade. scispace.com Heating the reactants at 70°C for 3 hours under solvent-free conditions produced the desired products in good to excellent yields (79–96%). scispace.com

Table 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives scielo.br
Entry2-Aminopyridine Derivativeα-HaloketoneTemp (°C)Time (min)Yield (%)
12-Aminopyridineα-Bromoacetophenone602091
22-Amino-4-methylpyridineα-Bromoacetophenone602094
32-Aminopyridine4'-Methoxy-α-bromoacetophenone602592
42-Aminopyridine4'-Chloro-α-bromoacetophenone602593

Advanced Synthetic Techniques and Conditions

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for constructing the imidazo[1,2-a]pyridine core, offering advantages such as reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comdntb.gov.uanih.govbenthamdirect.com This technique facilitates uniform heating and rapid energy transfer, often enabling reactions under solvent-free and catalyst-free conditions. dntb.gov.uamonash.edu

A prominent application of microwave irradiation is in the condensation of 2-aminopyridines with α-bromoketones. dntb.gov.ua This reaction can be performed efficiently without any solvent or catalyst, highlighting its environmentally benign nature. dntb.gov.ua The combination of microwave heating and solvent-free protocols aligns with the principles of green chemistry. dntb.gov.ua For example, various substituted imidazo[1,2-a]pyridines have been synthesized in good to excellent yields using this method. dntb.gov.ua Similarly, N-phenacylpyridinium bromides, formed in situ from pyridines and α-bromoketones, react with ammonium (B1175870) acetate under microwave irradiation and solvent-free conditions to afford imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is another process that benefits significantly from microwave assistance. benthamdirect.commdpi.comsciforum.netmdpi.com Imidazo[1,2-a]pyridine-furan hybrids have been synthesized via a GBB reaction using PEG 400 as a solvent under microwave irradiation at 75°C for just 10 minutes. benthamdirect.com This approach is noted for being significantly faster than conventional reflux methods. benthamdirect.com In another example, imidazo[1,2-a]pyridine-chromones were synthesized using a microwave-assisted GBB reaction with 20 mol% ammonium chloride as a catalyst in ethanol, representing an eco-friendly methodology. sciforum.netmdpi.com

Microwave heating has also been successfully applied to synthesize 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones at 160°C for 20 minutes, resulting in high yields. nih.gov This method proves effective even with starting materials that have poor solubility in organic solvents. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
ReactantsConditionsReaction TimeKey FeatureReference
2-Aminopyridines, α-BromoketonesMicrowave, Solvent-free, Catalyst-freeNot specifiedEnvironmentally benign, high yields dntb.gov.ua
5-Methylfuran-2-carbaldehyde, 2-Aminoazines, IsocyanidesMicrowave, PEG 400, 75°C10 minRapid synthesis of furan hybrids benthamdirect.com
2-Amino-pyridines, 3-Formyl-chromone, IsocyanidesMicrowave, NH₄Cl, EtOHNot specifiedEco-friendly synthesis of chromone hybrids sciforum.netmdpi.com
6-Methylisocytosine, α-BromoacetophenonesMicrowave, 160°C20 minHigh yields for pyrimidinone derivatives nih.gov

Photo- and Electrocatalytic Approaches for Imidazo[1,2-a]pyridine Synthesis

In recent years, photo- and electrocatalytic methods have been developed for the synthesis of imidazo[1,2-a]pyridines, offering alternative green and sustainable pathways. researchgate.net These strategies utilize light or electrical energy to drive chemical transformations, often under mild conditions. While specific examples directly leading to this compound are not detailed in the provided sources, the general applicability of these methods to the imidazo[1,2-a]pyridine scaffold has been established. researchgate.net These advanced catalytic protocols represent a growing field in the synthesis of this important heterocyclic system. researchgate.net

Aqueous and Green Chemistry Methodologies in Imidazo[1,2-a]pyridine Synthesis

The principles of green chemistry, which emphasize the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines. iosrjournals.org A key aspect of this is the use of water as a reaction medium, which is non-toxic, economical, and environmentally friendly. iosrjournals.orgrsc.org

A notable green method is the synthesis of imidazo[1,2-a]pyridines via microwave irradiation in an aqueous medium. iosrjournals.org This procedure involves reacting 2-aminopyridine with phenacyl bromide derivatives in water, leading to the formation of the desired products in good to excellent yields. iosrjournals.org This approach avoids the use of harmful organic solvents, presenting a clean and easy-to-handle synthetic route. iosrjournals.org

Another innovative aqueous methodology involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.org This reaction is remarkably fast, proceeding to quantitative yield within minutes at ambient temperature in water, and it is completely metal-free. rsc.org The method is tolerant of various substituents on the pyridine ring, including methyl and chloro groups, which is significant for creating derivatives like this compound. rsc.org The use of water as a solvent in this process offers a significant improvement in green metrics compared to traditional methods that employ undesirable solvents like DMF or acetonitrile (B52724). rsc.org

Furthermore, an efficient and sustainable synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate-catalyzed domino A³-coupling reaction in an aqueous micellar medium with sodium dodecyl sulfate (SDS). acs.org This reaction proceeds at 50°C and works well with a variety of aldehydes and alkynes. acs.org The use of lemon juice, a natural and biodegradable acid catalyst and solvent, has also been reported for the microwave-promoted one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines, further showcasing the diverse green approaches available. benthamdirect.com

Solvent-Free Reaction Conditions

Performing organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution. dntb.gov.ua The synthesis of imidazo[1,2-a]pyridines has been successfully adapted to neat or solvent-free protocols, often in combination with microwave irradiation. dntb.gov.ua

A facile and efficient method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent or catalyst. dntb.gov.ua This approach is characterized by being fast, clean, high-yielding, and having a simple workup procedure. dntb.gov.ua The reaction of α-bromoacetophenone with 2-aminopyridine at 60°C without a solvent is another example, affording the product in 91% yield. scielo.br

Multicomponent reactions (MCRs) are also well-suited for solvent-free conditions. A green and highly efficient method for the regioselective synthesis of highly substituted imidazo[1,2-a]pyridines has been developed through a one-pot, three-component reaction of heterocyclic ketene aminals, β-oxodithioesters, and aldehydes using Et₃N as a catalyst under solvent-free conditions. rsc.org This methodology avoids the use of transition metals and is characterized by short reaction times and easy purification. rsc.org Similarly, unprecedented imidazo[1,2-a]thiochromeno[3,2-e]pyridines have been synthesized via a three-component cascade reaction under solvent-free conditions, constructing multiple new bonds and rings in a single, efficient operation. acs.org

The Groebke–Blackburn–Bienaymé reaction (GBBR) has also been adapted to solvent-free conditions for the synthesis of fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework. scispace.com This one-pot process proceeds under eco-friendly, solvent-free, and catalyst-free conditions by heating the reactants, yielding products in the 79-96% range. scispace.com

Elucidation of Reaction Mechanisms in Imidazo 1,2 a Pyridine Formation and Functionalization

Detailed Cyclization Mechanisms

The construction of the imidazo[1,2-a]pyridine (B132010) core is achieved through various cyclization strategies. These mechanisms, including Michael additions and intramolecular cyclizations, provide versatile routes to the bicyclic structure.

A prevalent method involves the tandem Michael addition and intramolecular cyclization. bio-conferences.org In this pathway, the synthesis can be initiated from nitroolefin derivatives. The process commences with a Michael addition of a 2-aminopyridine (B139424) to an electron-deficient alkene, such as a nitroalkene. This is followed by a subsequent intramolecular cyclization, leading to the fused ring system. bio-conferences.orgacs.org One-pot, three-component reactions can also utilize this mechanism, starting from materials like β-oxoketenedithioacetals, which undergo a 1,4-addition reaction followed by cyclocondensation. researchgate.net

Intramolecular cyclization is a cornerstone of many synthetic routes. A classic example is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org The mechanism proceeds via the initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) attacks the α-haloketone, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. acs.org Variations of this approach are numerous, including catalyst-free methods performed at elevated temperatures or under microwave irradiation. bio-conferences.orgresearchgate.net

More complex cascade reactions have also been developed. For instance, a Nazarov-type cyclization has been reported in the synthesis of related scaffolds, highlighting the diversity of applicable cyclization pathways in forming five-membered rings fused to a pyridine core. researchgate.net

Table 1: Overview of Key Cyclization Mechanisms for Imidazo[1,2-a]pyridine Synthesis

Mechanism Type Starting Materials Key Steps Reference
Tandem Michael Addition-Intramolecular Cyclization 2-Aminopyridines, Nitroolefins 1. Michael addition of the exocyclic amino group to the nitroalkene. 2. Intramolecular Michael addition of the endocyclic pyridine nitrogen. 3. Elimination of HNO₂. bio-conferences.orgacs.org
Intramolecular SN2 and Condensation (Tschitschibabin type) 2-Aminopyridines, α-Haloketones 1. Nucleophilic attack of pyridine N on the α-carbon of the haloketone. 2. Formation of a pyridinium salt. 3. Intramolecular condensation and dehydration. bio-conferences.orgacs.org
Intramolecular SNAr Cyclization Specially designed substrates Tandem annulations affording tetracyclic systems. researchgate.net
Nazarov-Type Cyclization Divinyl ketones (or precursors) 4π-electrocyclic ring closure of a pentadienyl cation intermediate. researchgate.net

Oxidative Coupling and Dehydrogenative Cyclization Mechanistic Pathways

Oxidative and dehydrogenative cyclizations represent an efficient and atom-economical approach to the imidazo[1,2-a]pyridine core, often proceeding under metal-catalyzed or metal-free conditions. rsc.org

A notable example is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Mechanistic studies suggest this reaction proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org In this process, the ketone is first halogenated (or activated by an oxidant like iodine), followed by reaction with the 2-aminopyridine to form the pyridinium salt, which then undergoes cyclization. acs.org Similarly, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to the target scaffold. organic-chemistry.org

Silver-mediated C-H/N-H oxidative cross-coupling between 2-aminopyridines and terminal alkynes has also been demonstrated as a direct method to construct the heteroaromatic ring system. nih.gov Furthermore, a one-pot transformation of lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines involves a highly coupled cascade that includes sp³C-H bond oxidative activation and intramolecular dehydrative coupling. nih.gov

Organocatalytic systems have emerged as a powerful alternative. A dual catalytic system using flavin and iodine can achieve aerobic oxidative C-N bond formation, facilitating the synthesis of imidazo[1,2-a]pyridines and enabling one-pot, three-step syntheses of functionalized derivatives. organic-chemistry.orgacs.org

Table 2: Examples of Oxidative Cyclization Pathways

Catalyst System Reactants Mechanism Highlights Reference
CuI / O₂ (air) 2-Aminopyridines, Acetophenones Proceeds through a catalytic Ortoleva-King reaction pathway. organic-chemistry.org
Ag-mediated 2-Aminopyridines, Terminal Alkynes Direct C-H/N-H oxidative cross-coupling/cyclization. nih.gov
Flavin / Iodine / O₂ (air) Aminopyridines, Ketones Coupled organocatalytic system for aerobic oxidative C-N bond formation. acs.org
Pd/C / I₂ Lignin β-O-4 models, 2-Aminopyridines Cascade including C-O bond cleavage, sp³C-H oxidative activation, and dehydration. nih.gov

C-H Activation Mechanisms in Imidazo[1,2-A]pyridine Functionalization

Direct C-H functionalization is a powerful strategy for derivatizing the pre-formed imidazo[1,2-a]pyridine skeleton, offering high atom and step economy. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of various substituents.

The imidazo[1,2-a]pyridine ring has several C-H bonds that can be targeted for functionalization (C2, C3, C5, C6, C7, C8). rsc.org The C3 position is particularly electron-rich and susceptible to attack by electrophiles or radicals. researchgate.net However, regioselective functionalization at other positions is also achievable, often guided by directing groups or specific catalysts.

For 2-arylimidazo[1,2-a]pyridines, the nitrogen atom at the 1-position (N-1) can act as a directing group in metal-catalyzed reactions. nih.gov This coordination facilitates the formation of a metallacyclic intermediate, directing functionalization to the ortho C-H bond of the 2-aryl substituent. nih.gov

Transition-metal-catalyzed C-H functionalization has been extensively studied, enabling reactions like arylation, alkenylation, and acylation. researchgate.net However, these methods can be limited by harsh conditions or the use of expensive and toxic metals. nih.govresearchgate.net Consequently, transition-metal-free approaches, including those using visible-light photoredox catalysis, have gained significant traction. nih.govresearchgate.net Photochemical strategies can promote the activation of organic molecules through single-electron transfer (SET) processes, enabling various C-H functionalizations, such as fluoroalkylation and aminoalkylation, primarily at the C3 position under milder conditions. nih.gov

Investigations into Electrophilic and Nucleophilic Pathways in Ring Construction

The formation of the imidazo[1,2-a]pyridine ring inherently involves a series of electrophilic and nucleophilic interactions. The specific pathway is dictated by the choice of starting materials and reaction conditions.

In the classic Tschitschibabin synthesis, the pyridine ring's endocyclic nitrogen acts as a nucleophile, attacking the electrophilic α-carbon of a haloketone. acs.org The subsequent step involves the exocyclic amine acting as a nucleophile, attacking the electrophilic carbonyl carbon to close the imidazole (B134444) ring. acs.org

Conversely, the pyridine moiety can react as an electrophile. In syntheses starting from 2-chloropyridines, the initial step is often a nucleophilic attack on the C2 position of the pyridine ring. organic-chemistry.org For example, reaction with 2H-azirines involves the formation of an electrophilic aziridinyl triflate species that is then attacked by the pyridine nitrogen. acs.org

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, showcase a sophisticated interplay of nucleophilic and electrophilic steps. nih.gov A plausible mechanism for an iodine-catalyzed three-component reaction involves the initial condensation of 2-aminopyridine and an aldehyde to form an imine. rsc.org This imine is activated by the Lewis acidic iodine catalyst, facilitating a nucleophilic attack by an isocyanide. The resulting intermediate then undergoes a [4+1] cycloaddition, followed by an intramolecular nucleophilic attack by the pyridine nitrogen to construct the final ring system. rsc.org

The synthesis of substituted analogs, such as 2-Chloro-8-methylimidazo[1,2-a]pyridine, relies on these fundamental pathways. The chloro-substituent can be introduced by using a chlorinated electrophile in the cyclization step or via subsequent electrophilic chlorination of the formed ring, where electronic effects of existing substituents direct the regiochemistry.

Regioselective Functionalization and Derivatization Strategies for the Imidazo 1,2 a Pyridine Scaffold

Strategies for C2-Functionalization

Functionalization at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring is synthetically challenging. The C3 position is significantly more electron-rich and sterically accessible, making it the default site for electrophilic attack. prepchem.comnih.gov Therefore, direct C2-H activation requires specialized strategies that can overcome the inherent reactivity of the C3 position. nih.gov

Despite these challenges, several methods have been developed, largely driven by the medicinal importance of C2-substituted imidazo[1,2-a]pyridines like Zolimidine and Miroprofen. prepchem.com Synthetic approaches often involve the construction of the heterocyclic ring using reagents that already contain the desired C2 substituent. For instance, the condensation of a 2-aminopyridine (B139424) with an α-haloketone is a classic method that establishes the C2-substituent from the ketone component. nih.gov

Other strategies for creating C2-functionalized derivatives include:

Dehydrogenative Cyclocondensation: Metal-catalyzed reactions that form the imidazo[1,2-a]pyridine ring can be tailored to introduce substituents at the C2 position. nih.gov

Oxidative Cross-Coupling Reactions: These methods can forge C-N or C-C bonds at the C2 position during the ring-formation process. nih.gov

One-Pot Syntheses: Multi-component reactions have been designed to assemble the C2-functionalized scaffold from simple precursors in a single operation. nih.gov

A molecular iodine-catalyzed approach has been disclosed for producing 2-substituted compounds from pyridines and oxime esters, where an iminyl radical, generated by the cleavage of the N–O bond, regioselectively couples with the pyridine (B92270). nih.gov

Strategies for C3-Functionalization (e.g., Alkylation, Formylation, Cyanomethylation)

In contrast to the C2 position, the C3 position of the imidazo[1,2-a]pyridine scaffold is highly nucleophilic and readily undergoes functionalization with electrophiles and radical species. evitachem.com This has led to a vast array of methods for introducing a wide variety of functional groups at this site.

Alkylation: C3-alkylation can be achieved through several efficient methods. A prominent strategy is the three-component aza-Friedel–Crafts reaction, which couples imidazo[1,2-a]pyridines, aldehydes, and amines. rsc.orggoogle.comresearchgate.net This reaction can be catalyzed by Lewis acids such as yttrium(III) triflate (Y(OTf)₃) and proceeds with high atom economy to produce a diverse range of C3-alkylated products. rsc.orggoogle.comresearchgate.net Another approach involves the use of donor-acceptor (D-A) cyclopropanes, which undergo nucleophilic ring-opening upon attack by the C3 position of the imidazo[1,2-a]pyridine, a reaction also typically promoted by a Lewis acid like ytterbium(III) triflate (Yb(OTf)₃). acs.orgorganic-chemistry.org

Formylation: The introduction of a formyl group at the C3 position is a valuable transformation, as the resulting aldehyde can be readily converted into other functionalities. Copper-catalyzed C3-formylation using dimethyl sulfoxide (B87167) (DMSO) as a readily available and inexpensive formylation reagent is a well-established method. acs.orgresearchgate.netresearchgate.netresearchgate.net This reaction often utilizes molecular oxygen as an environmentally benign oxidant. researchgate.netresearchgate.netresearchgate.net Additionally, visible-light-induced photocatalytic methods have been developed, using rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as the one-carbon source. rsc.org

Cyanomethylation: The cyanomethyl group is a useful synthetic handle. Ultrasound-promoted, three-component reactions of imidazo[1,2-a]pyridines under catalyst- and oxidant-free conditions provide an efficient route to C3-cyanomethylated derivatives. beilstein-journals.org Mechanistic studies suggest this transformation proceeds through a radical-mediated process involving the addition of a cyanomethyl radical to an imidazopyridine intermediate. beilstein-journals.org Visible light-induced methods have also been reported for C3-cyanation. rsc.org

Table 1: Summary of C3-Functionalization Strategies

Functionalization Method Reagents/Catalysts Key Features
Alkylation Aza-Friedel-Crafts Aldehydes, Amines, Y(OTf)₃ High atom economy, broad substrate scope. rsc.orggoogle.com
D-A Cyclopropanes Donor-Acceptor Cyclopropanes, Yb(OTf)₃ Nucleophilic ring-opening, good to excellent yields. organic-chemistry.org
Formylation Copper-Catalyzed DMSO, Cu(OAc)₂, O₂ Uses DMSO as carbon source and O₂ as oxidant. researchgate.netresearchgate.net
Photocatalytic TMEDA, Rose Bengal, Visible Light Mild, visible-light induced reaction. rsc.org
Cyanomethylation Ultrasound-Promoted Three-component reaction Catalyst- and oxidant-free, radical mechanism. beilstein-journals.org

Functionalization at Pyridine Ring Positions (C5, C6, C7, C8)

Functionalizing the pyridine portion of the imidazo[1,2-a]pyridine scaffold is generally accomplished by starting the synthesis with a pre-functionalized 2-aminopyridine. rsc.org Direct C-H functionalization on the pyridine ring is less common and more challenging than at the C3 position of the imidazole (B134444) ring due to different electronic requirements. However, some methods for direct functionalization and for the synthesis of specifically substituted derivatives have been reported, particularly for positions C6 and C8. scite.ainih.gov

Direct electrophilic halogenation of the imidazo[1,2-a]pyridine core occurs with high regioselectivity at the C3 position. rsc.orgresearchgate.netrsc.org Therefore, introducing a halogen, such as chlorine, onto the pyridine ring (positions C5 through C8) is almost exclusively achieved by employing a correspondingly substituted 2-aminopyridine as the starting material for the ring-forming cyclization reaction.

For example, the synthesis of a 6-chloroimidazo[1,2-a]pyridine (B40424) derivative proceeds from 5-chloro-2-aminopyridine. beilstein-journals.org Similarly, an 8-chloro derivative would be synthesized starting from 3-chloro-2-aminopyridine. This principle is demonstrated in the synthesis of various halogenated imidazo[1,2-a]pyridines, where the halogen is already present on the pyridine precursor before the imidazole ring is formed. rsc.orgresearchgate.net

The regioselectivity of electrophilic attack on the imidazo[1,2-a]pyridine system is dominated by the electronic properties of the scaffold, which strongly favor substitution at the C3 position. rsc.org Attempts to force chlorination onto the pyridine ring in the presence of an unsubstituted C3 position are generally unsuccessful. Therefore, control of regioselectivity for placing a chlorine atom on the pyridine ring is not managed by altering reaction conditions but is dictated by the choice of the initial building block. To obtain a specific isomer, such as a 6-chloro, 7-chloro, or 8-chloro derivative, the synthesis must begin with the appropriately substituted 5-chloro-, 4-chloro-, or 3-chloro-2-aminopyridine, respectively.

Similar to halogenation, the introduction of alkyl groups like methyl at specific positions on the pyridine ring is most reliably accomplished by starting with a substituted 2-aminopyridine. The cyclization reaction to form the imidazo[1,2-a]pyridine ring then installs the alkyl group at the desired location.

8-Methyl Derivatives: Synthesized from 3-methyl-2-aminopyridine . rsc.orglookchem.com

7-Methyl Derivatives: Synthesized from 4-methyl-2-aminopyridine . rsc.orgtci-thaijo.org

6-Methyl Derivatives: Synthesized from 5-methyl-2-aminopyridine . rsc.org

This approach is the most common and predictable method, as direct C-H alkylation of the pyridine ring of the fused system is difficult to control and less synthetically developed compared to the functionalization of the imidazole moiety.

Table 2: Synthesis of Pyridine-Substituted Imidazo[1,2-a]pyridines

Target Substitution Required Starting Material Example Reference
8-Methyl 3-Methyl-2-aminopyridine rsc.org
7-Methyl 4-Methyl-2-aminopyridine tci-thaijo.org
6-Chloro 5-Chloro-2-aminopyridine beilstein-journals.org
8-Nitro 3-Nitro-2-aminopyridine prepchem.com
8-Carboxamide 2-Aminonicotinamide nih.gov

Halogenation Methodologies for Specific Pyridine Ring Positions (e.g., Chlorination at C8, C6, C7)

Targeted Synthetic Approaches for Substituted Imidazo[1,2-A]pyridines (e.g., 2-Chloro-8-methylimidazo[1,2-A]pyridine and Analogs)

The synthesis of a specifically disubstituted compound like This compound requires a multi-step strategy that combines the principles outlined above. A direct synthesis for this specific molecule is not prominently reported, but a logical pathway can be constructed based on established methodologies.

The most plausible synthetic route involves:

Selection of the Pyridine Precursor: To install the methyl group at the C8 position, the synthesis must begin with 3-methyl-2-aminopyridine .

Cyclization and C2-Chlorination: The imidazole ring must be formed while introducing a chlorine atom at the C2 position. This is the most challenging step. One potential method involves the condensation of 3-methyl-2-aminopyridine with a reagent that can act as a two-carbon synthon and a chlorinating agent. For example, reaction with 1,3-dichloroacetone (B141476) would yield 2-chloromethyl-8-methylimidazo[1,2-a]pyridine, a close analog that could potentially be converted to the target compound. nih.govbldpharm.com

An alternative, though less direct, sequence would be:

Synthesize 8-methylimidazo[1,2-a]pyridine (B1583224) via the reaction of 3-methyl-2-aminopyridine with an appropriate α-halo carbonyl compound (e.g., chloroacetaldehyde).

Perform a regioselective chlorination at the C2 position. This is non-trivial, as most chlorination reagents preferentially attack the C3 position. researchgate.net Achieving C2 selectivity would likely require a specialized reagent, such as a λ³-iodane derivative, which has shown utility in the chlorination of imidazo-fused heterocycles, although typically at the C3 position. researchgate.net

Given the high regioselectivity of most reactions for the C3 position, the most reliable syntheses for compounds like this compound would rely on novel cyclization strategies that directly install the C2-chloro substituent.

Sequential Halogenation and Methylation Strategies

The synthesis of this compound can be envisioned through a stepwise process involving the introduction of the methyl and chloro substituents in a specific order. The regioselectivity of these reactions is paramount to achieving the desired isomer.

One logical sequence involves the initial preparation of 8-methylimidazo[1,2-a]pyridine followed by a targeted chlorination step. The 8-methyl scaffold is typically synthesized from the corresponding 2-amino-3-methylpyridine (B33374). Subsequent chlorination presents a regiochemical challenge. The imidazo[1,2-a]pyridine system is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. nih.govresearchgate.netrsc.org Consequently, direct electrophilic chlorination using common reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO2) in acetic acid typically yields the 3-chloro derivative with high selectivity. nih.govrsc.org

Achieving chlorination at the C2 position requires alternative strategies. One potential method involves the conversion of an intermediate, such as 8-methylimidazo[1,2-a]pyridin-2(3H)-one, to the desired 2-chloro derivative. This transformation can be accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃), a method that has been successfully applied to the synthesis of 2-chloroimidazo[1,2-a]pyridine (B1597247) itself. rsc.org

The reverse sequence, starting with a 2-chloroimidazo[1,2-a]pyridine and attempting a subsequent methylation at the C8 position, is generally less feasible. Direct C-H methylation of the pyridine ring on the imidazo[1,2-a]pyridine core is a difficult transformation and often lacks regiocontrol. Therefore, the more viable sequential strategy involves the initial formation of the methylated scaffold followed by a specialized C2-chlorination step.

Construction of Substituted Pyridine Precursors

The most efficient and common route to substituted imidazo[1,2-a]pyridines, including the 8-methyl derivative, is through the cyclocondensation of an appropriately substituted 2-aminopyridine with a two-carbon synthon. organic-chemistry.orgnih.gov For the synthesis of this compound, the critical starting material is 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).

A general and effective method involves reacting the 2-aminopyridine derivative with an α-halocarbonyl compound. To generate the 2-chloro derivative directly, a multistep one-pot procedure can be utilized. This involves first reacting 2-amino-3-methylpyridine with chloroacetic acid to form an intermediate, which is then treated with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org This approach builds the imidazole ring and installs the C2-chloro substituent in a single synthetic sequence.

Table 1: Representative Synthesis of 2-Chloroimidazo[1,2-a]pyridines from 2-Aminopyridines

2-Aminopyridine PrecursorReagentsProductKey TransformationReference
2-Aminopyridine1. Chloroacetic acid, Triethylamine 2. POCl₃2-Chloroimidazo[1,2-a]pyridineCyclocondensation and chlorination rsc.org
2-Amino-4-picoline1. Chloroacetic acid, Triethylamine 2. POCl₃2-Chloro-7-methylimidazo[1,2-a]pyridineCyclocondensation and chlorination rsc.org
2-Amino-5-picoline1. Chloroacetic acid, Triethylamine 2. POCl₃2-Chloro-6-methylimidazo[1,2-a]pyridineCyclocondensation and chlorination rsc.org

This table illustrates a general method applicable to the synthesis of the target compound from 2-amino-3-methylpyridine.

This precursor-based strategy is often the most direct and highest-yielding approach, as it precisely controls the substitution pattern of the final product by embedding the required methyl group in the pyridine starting material.

Post-Synthetic Modification of the Imidazo[1,2-A]pyridine Core

Post-synthetic modification involves altering the fully formed imidazo[1,2-a]pyridine nucleus. While challenging, this approach is valuable for creating diverse derivatives from a common intermediate. For the synthesis of this compound, this would typically involve modifying 8-methylimidazo[1,2-a]pyridine.

As mentioned, direct C-H functionalization of the imidazo[1,2-a]pyridine core is an area of active research. mdpi.comrsc.org While C3 is the most electronically favored position for substitution, methods for functionalizing other positions are being developed. nih.gov

The conversion of 8-methylimidazo[1,2-a]pyridin-2(3H)-one to this compound using POCl₃ represents a key post-synthetic modification at the C2 position. The pyridinone intermediate can be synthesized by reacting 2-amino-3-methylpyridine with chloroacetic acid followed by cyclization.

Table 2: Selected Post-Synthetic Functionalization Reactions of the Imidazo[1,2-a]pyridine Core

Starting MaterialReagent/ConditionsPosition FunctionalizedProduct TypeReference
Imidazo[1,2-a]pyridineNaClO₂, AcOHC33-Chloro-imidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridin-2(3H)-onePOCl₃, Toluene, RefluxC22-Chloro-imidazo[1,2-a]pyridine rsc.org
2-Phenylimidazo[1,2-a]pyridine (B181562)AQN-2-CO₂H, K₂CO₃, TFA, Visible LightC33-Trifluoromethyl-2-phenylimidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridineSelectfluor, DMAP, H₂OC33-Fluoroimidazo[1,2-a]pyridine acs.org

This table highlights various regioselective functionalizations, emphasizing the common reactivity at C3 and the specific reaction for C2-chlorination.

The functionalization of the C8 position on a pre-formed 2-chloro-imidazo[1,2-a]pyridine scaffold via direct C-H activation is significantly more complex. Such methods often require directing groups or transition-metal catalysis and may suffer from poor regioselectivity, making the precursor-based approach (Section 4.4.2) the more synthetically practical option for installing the C8-methyl group.

Computational Chemistry and Theoretical Studies on Imidazo 1,2 a Pyridine Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions involving imidazo[1,2-a]pyridine (B132010) systems. researchgate.netrsc.org These calculations allow researchers to identify the most plausible reaction mechanisms by comparing the energy barriers of various potential pathways. rsc.org

The process involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states. The energy of these transition states is a critical factor in determining the kinetics of a reaction. rsc.org For instance, in the synthesis of related heterocyclic systems like imidazo[1,2-a]pyrimidines, quantum chemical calculations have been employed to postulate the reaction mechanism, confirming that the proposed pathway is thermodynamically favorable. beilstein-journals.org

By applying methods such as the Artificial Force-Induced Reaction (AFIR) method, researchers can perform automated searches for reaction pathways. nih.gov This approach can screen numerous possibilities and predict outcomes, including potential by-products, before extensive and costly experimental work is undertaken. rsc.orgnih.gov The computational yields and activation energies derived from these calculations guide the optimization of reaction conditions. nih.gov

Table 1: Example of Calculated Energy Data for a Hypothetical Reaction Step

Species Method/Basis Set Relative Energy (kcal/mol)
Reactants B3LYP/6-31G(d) 0.0
Transition State B3LYP/6-31G(d) +25.4
Intermediate B3LYP/6-31G(d) -5.2
Product B3LYP/6-31G(d) -15.8

Note: This table is illustrative and represents typical data obtained from quantum chemical calculations for reaction analysis.

Molecular Modeling for Understanding Structural and Electronic Effects on Reactivity

Molecular modeling encompasses a range of computational techniques used to analyze how the three-dimensional structure and electronic properties of a molecule influence its reactivity. For 2-Chloro-8-methylimidazo[1,2-a]pyridine, the positions of the chloro and methyl substituents significantly impact the electron distribution within the fused ring system.

Molecular docking studies, a key component of molecular modeling, are used to predict the binding orientation of imidazo[1,2-a]pyridine derivatives within the active site of a protein. nih.gov These studies reveal how substituents, such as the methyl group on the pyridine (B92270) ring, can influence binding affinity and selectivity through steric and electronic interactions. nih.gov For example, research on related derivatives has shown that the introduction of bulky or electron-rich moieties can affect biological activity by altering how the molecule fits into a receptor's binding pocket. nih.gov

Furthermore, DFT calculations are used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the electronic excitation properties of the molecule. researchgate.net These theoretical investigations help in designing new derivatives with tailored photophysical or biological properties. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions

A significant challenge in the synthesis of complex molecules is controlling the regioselectivity—the specific position at which a chemical reaction occurs. Computational chemistry offers a predictive framework for understanding the regioselectivity of functionalization reactions on the imidazo[1,2-a]pyridine scaffold.

Theoretical calculations of acidity (pKa values) for the ring hydrogens have proven effective in predicting the site of metalation, a common strategy for functionalizing heterocyclic compounds. nih.gov For the closely related imidazo[1,2-a]pyrazine (B1224502) system, calculations predicted similar pKa values for the C3 and C5 positions, suggesting competitive deprotonation, while indicating that metalation at C6 and C8 would be prohibitively difficult. nih.gov This type of analysis is directly applicable to this compound to predict its most reactive sites for electrophilic or nucleophilic attack.

Experimental studies on the functionalization of imidazo[1,2-a]pyridines often show a strong preference for reaction at the C3 position. nih.gov Computational models can explain this preference by analyzing the electron density and the stability of the potential intermediates formed during the reaction. For example, the intermediate for C3 substitution is often found to be significantly more stable than intermediates for substitution at other positions. nih.gov These predictive capabilities allow chemists to design synthetic routes that selectively yield the desired isomer, avoiding complex purification steps. rsc.org

Theoretical Investigations of Electronic Structure and Aromaticity

The electronic structure and aromaticity of the imidazo[1,2-a]pyridine core are fundamental to its chemical properties and reactivity. Theoretical methods are employed to quantify these characteristics. DFT and other ab initio methods are used to calculate the molecular orbitals and electron density distribution across the molecule. researchgate.net

Aromaticity, a key concept in organic chemistry, can be assessed computationally using several techniques:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the heterocyclic rings and calculating the magnetic shielding. Negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring, comparing experimental or calculated bond lengths to those of an ideal aromatic system.

Anisotropy of the Induced Current Density (AICD): This technique plots the induced electron current under an external magnetic field, providing a visual and quantitative measure of aromaticity.

These calculations can reveal how substituents like the chlorine atom at C2 and the methyl group at C8 modulate the aromaticity of both the imidazole (B134444) and pyridine rings within the fused system. Changes in aromaticity can, in turn, affect the molecule's stability, reactivity, and spectroscopic properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Imidazo[1,2-a]pyrimidine

Spectroscopic and Analytical Methodologies for Structural Elucidation of Imidazo 1,2 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR would be used to identify the number of chemically distinct protons, their connectivity, and their electronic environment. For 2-Chloro-8-methylimidazo[1,2-a]pyridine, one would expect to see distinct signals for the methyl group protons and the aromatic protons on the fused ring system. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would indicate its bonding environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

While data for numerous other imidazo[1,2-a]pyridine (B132010) derivatives are widely reported, specific experimental values for this compound are not available to populate a data table. tci-thaijo.orgmdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching and bending vibrations for the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the fused heterocyclic ring system.

The C-Cl stretching vibration, typically found in the fingerprint region of the spectrum.

Studies on related imidazo[1,2-a]pyridine structures confirm the utility of IR in identifying these key structural motifs, though a specific spectrum for the target compound is not documented. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak (M⁺): For C₈H₇ClN₂, the exact mass would be calculated and compared with the experimental value obtained from High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. The presence of the chlorine atom would be evident from a characteristic M+2 isotopic pattern (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Fragmentation Analysis: The way the molecule breaks apart upon ionization can give clues about its structure. Common fragmentation pathways for related compounds could be predicted, but experimental data is necessary for confirmation.

Although mass spectral data is available for many analogues, it is not published for this compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It is the gold standard for unambiguous structural confirmation. General studies on the crystallography of imidazo[1,2-a]pyridine derivatives show they form well-ordered crystals, but no specific crystallographic information file (CIF) or structural data has been deposited for this compound. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single peak under specific conditions (e.g., column type, mobile phase, and flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds and would serve to both separate and identify the compound, confirming its molecular weight and providing a fragmentation pattern.

While these techniques are standard in the synthesis and purification of imidazo[1,2-a]pyridines, specific chromatograms or retention times for this compound are not available in the reviewed literature. nih.govthermofisher.com

Future Research Directions and Synthetic Challenges for 2 Chloro 8 Methylimidazo 1,2 a Pyridine and Its Analogs

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Traditional methods for synthesizing imidazo[1,2-a]pyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, prompting a shift towards more environmentally benign approaches. researchgate.netmdpi.com The development of sustainable synthetic routes for 2-Chloro-8-methylimidazo[1,2-a]pyridine is a key area of future research.

Green chemistry principles are increasingly being applied to the synthesis of this important heterocyclic scaffold. researchgate.netscielo.br This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like ultrasound and microwave irradiation. mdpi.comorganic-chemistry.org For instance, multicomponent reactions (MCRs) in green solvents like eucalyptol (B1671775) offer an efficient and sustainable pathway to substituted imidazo[1,2-a]pyridines. researchgate.net Another promising approach is the use of water as a solvent, which is both environmentally friendly and can promote certain reactions. organic-chemistry.orgacs.org The development of solvent-free and catalyst-free methods, such as mechanochemical synthesis through manual grinding or vortex mixing, further reduces the environmental impact. scielo.br

Recent research has highlighted several sustainable methods applicable to the synthesis of imidazo[1,2-a]pyridines, which could be adapted for this compound. These include:

Ultrasound-assisted synthesis: This technique can accelerate reactions and improve yields, often under milder conditions and without the need for catalysts. organic-chemistry.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.com

Catalyst-free and solvent-free reactions: These methods represent the ideal in green chemistry, minimizing waste and simplifying purification processes. scielo.bracs.org

Table 1: Comparison of Green Synthetic Methods for Imidazo[1,2-a]pyridines

MethodKey AdvantagesRepresentative Starting MaterialsReference
Ultrasound-assisted SynthesisFaster reaction times, milder conditions, often catalyst-free.2-aminopyridines, ketones. organic-chemistry.org
Microwave-assisted SynthesisReduced reaction times, improved energy efficiency.2-azidobenzaldehyde, 2-aminopyridine (B139424), tert-butyl isocyanide. mdpi.com
Multicomponent Reactions in Green SolventsHigh atom economy, reduced waste, use of sustainable solvents.Aminoazines, aldehydes, isonitriles. researchgate.net
Mechanochemical SynthesisSolvent-free, energy-efficient, simple procedure.2-bromoacetophenone, 2-aminopyridine. scielo.br

Future efforts will likely focus on optimizing these green methodologies for the specific synthesis of this compound, ensuring high yields and purity while adhering to the principles of sustainable chemistry.

Design of Advanced Catalytic Systems for Enhanced Regio- and Chemoselectivity

The precise control of regioselectivity and chemoselectivity is a major challenge in the synthesis of substituted imidazo[1,2-a]pyridines. The development of advanced catalytic systems is crucial for selectively functionalizing the desired positions of the this compound core.

Transition metal catalysis has been a dominant force in the functionalization of imidazo[1,2-a]pyridines, with palladium, copper, and iron being commonly used. organic-chemistry.orgrsc.org However, there is a growing interest in developing metal-free catalytic systems to reduce cost and environmental concerns. nih.gov Recent advancements include:

Photoredox Catalysis: Visible light-induced catalysis offers a mild and green alternative for C-H functionalization, allowing for a wide range of transformations under ambient conditions. nih.govresearchgate.net

Dual Catalytic Systems: The combination of two different catalysts, such as a flavin and iodine, can enable novel transformations and improve reaction efficiency. organic-chemistry.org

Lewis and Brønsted Acid Catalysis: These have been effectively used in Friedel-Crafts type reactions to introduce substituents onto the imidazo[1,2-a]pyridine ring. nih.gov

The regioselective synthesis of analogs is a key consideration. For instance, palladium-catalyzed cross-coupling reactions have been developed for the regioselective synthesis of various heterocyclic compounds, a strategy that could be applied to the target molecule. nih.gov Furthermore, catalyst-free methods that achieve high regioselectivity are particularly desirable. nih.gov

Table 2: Advanced Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis and Functionalization

Catalytic SystemType of TransformationKey AdvantagesReference
Copper(I) IodideAerobic oxidative synthesisBroad functional group compatibility. organic-chemistry.org
Flavin and IodineAerobic oxidative C-N bond formationDual catalytic system, applicable to one-pot synthesis. organic-chemistry.org
Visible Light Photoredox CatalysisC-H functionalizationMild conditions, green energy source. nih.govresearchgate.net
Y(OTf)3Three-component aza-Friedel–Crafts reactionHigh atom economy, broad substrate scope. nih.gov
Metal-free (Iodine)C-H/N-H oxidative cross-coupling/cyclizationSimple, selective for heteroaromatic construction. acs.org

Future research will focus on designing catalysts with higher selectivity for the specific substitution patterns required for this compound and its derivatives, including the development of chiral catalysts for enantioselective synthesis.

Exploration of New Derivatization Reactions at Sterically Hindered Positions

The derivatization of the imidazo[1,2-a]pyridine scaffold, particularly at sterically hindered positions like the C8-methyl group, presents a significant synthetic challenge. Developing novel reactions to introduce functional groups at these positions is crucial for expanding the chemical space and exploring the structure-activity relationships of this compound analogs.

Direct C-H functionalization is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. rsc.orgresearchgate.net While much of the research has focused on the C3 position, methods for functionalizing other positions are emerging. rsc.org For the 8-methyl group, reactions could involve:

Radical-mediated reactions: These reactions can often overcome steric hindrance.

Directed C-H activation: Using a directing group to bring a catalyst into proximity with the target C-H bond.

The synthesis of related structures, such as 8-fluoroimidazo[1,2-a]pyridine, indicates that modifications at the 8-position are feasible. nih.gov Furthermore, the synthesis of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents demonstrates the importance of derivatization for biological activity. nih.gov

Table 3: Strategies for Derivatization of the Imidazo[1,2-a]pyridine Scaffold

PositionReaction TypeReagents/CatalystsReference
C3Cyanomethylation- nih.gov
C3AminationAcridinium/Cobaloxime (photocatalysis) nih.gov
C3Alkylation (aza-Friedel–Crafts)Y(OTf)3 nih.gov
C6Multicomponent coupling- nih.gov
C8Substitution (starting from substituted aminopyridine)Chloro ketones nih.gov

Future work in this area will require the development of highly selective and robust methods to overcome the steric hindrance of the 8-methyl group and enable a wider range of derivatization reactions, paving the way for the synthesis of novel and potent analogs.

Integration of this compound Synthesis with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automation offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, scalability, and reproducibility. mdpi.com Applying these technologies to the synthesis of this compound is a promising avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov The synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrimidines, has been successfully demonstrated in flow systems. nih.gov These methods often utilize immobilized catalysts or reagents, simplifying purification and allowing for continuous production.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a key method for synthesizing imidazo[1,2-a]pyridines, has been adapted to flow conditions, demonstrating the feasibility of this approach. beilstein-journals.orgnih.gov Furthermore, the combination of flow chemistry with other enabling technologies, such as microwave irradiation, can further enhance reaction efficiency.

Table 4: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantageRelevance to Imidazo[1,2-a]pyridine Synthesis
Precise ControlImproved yields, selectivity, and safety.Optimization of reaction conditions for regioselective synthesis.
ScalabilityEasy transition from laboratory to production scale.Facilitates the production of larger quantities for further studies.
AutomationHigh-throughput screening of reaction conditions and analogs.Rapid optimization of synthetic routes and library generation.
Integration of TechnologiesEnhanced reaction rates and efficiency.Combination with microwave or photochemical methods.

The future of this compound synthesis will likely involve the development of fully automated flow platforms. These systems could integrate reaction, work-up, and analysis, enabling the rapid and efficient production of this important molecule and its derivatives for further investigation and development.

Q & A

Basic: What are the common synthetic methodologies for preparing 2-Chloro-8-methylimidazo[1,2-a]pyridine?

Answer:
The compound is typically synthesized via cyclocondensation of 2-aminonicotinate derivatives with α-haloketones, followed by halogenation at specific positions. A solid-phase approach (e.g., polymer-bound intermediates) improves yield and purity by enabling stepwise functionalization. For example, halogenation at the 3-position can be achieved using N-chlorosuccinimide (NCS) or other halogenating agents under controlled conditions . Microwave-assisted synthesis has also emerged as an efficient method, reducing reaction times and improving regioselectivity in imidazo[1,2-a]pyridine derivatives .

Basic: How can researchers validate the structural integrity of synthesized this compound derivatives?

Answer:
Key analytical techniques include:

  • 1H/13C NMR spectroscopy : Assign chemical shifts to confirm substituent positions (e.g., methyl and chloro groups). For example, the methyl group at position 8 typically resonates at δ 2.5–3.0 ppm, while aromatic protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm from theoretical values .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .

Advanced: What challenges arise in regioselective halogenation of the imidazo[1,2-a]pyridine core, and how can they be mitigated?

Answer:
Challenges include competing halogenation at adjacent positions and side reactions due to electron-rich aromatic systems. Strategies:

  • Directed metalation : Use directing groups (e.g., amides) to guide halogenation to specific sites.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity for chloro-substitution . Contradictions in reported yields (e.g., 55–85%) highlight the need for reaction optimization via Design of Experiments (DoE) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:
Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for halogenation or cross-coupling reactions, guiding experimental design .
  • Predict spectroscopic properties (e.g., NMR shifts) to validate experimental data . For example, Hirshfeld surface analysis helps interpret crystallographic data and intermolecular interactions .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., CDK inhibitors) using fluorescence polarization or radiometric assays .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. trifluoromethyl groups) to assess impact on potency .
  • Molecular docking : Model interactions with target proteins (e.g., benzodiazepine receptors) to prioritize synthetic targets .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers under inert atmosphere (N2/Ar) to prevent degradation .
  • Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

Answer:

  • Reproducibility checks : Validate literature procedures with controlled reagent purity and anhydrous conditions.
  • Advanced analytics : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) affecting yields .
  • Mechanistic studies : Probe reaction pathways via kinetic isotope effects or intermediate trapping .

Basic: What downstream applications justify the synthesis of this compound?

Answer:

  • Pharmaceutical intermediates : Used in antiviral agents (e.g., targeting RNA viruses) and neuroactive compounds (e.g., benzodiazepine receptor probes) .
  • Fluorescent probes : Functionalization with nitrobenzoxadiazole (NBD) groups enables cellular imaging .

Advanced: What strategies optimize the scalability of imidazo[1,2-a]pyridine synthesis for industrial research?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction times and byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Catalyst recycling : Immobilize Pd/Cu on silica to reduce metal leaching and costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.